molecular formula C8H5ClN2O B2556188 2-Chloro-1,6-naphthyridin-5(6H)-one CAS No. 1260672-66-9

2-Chloro-1,6-naphthyridin-5(6H)-one

Cat. No.: B2556188
CAS No.: 1260672-66-9
M. Wt: 180.59
InChI Key: QFXBZXAQIXVLOV-UHFFFAOYSA-N
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Description

2-Chloro-1,6-naphthyridin-5(6H)-one (: 1260672-66-9) is an important chemical building block in medicinal chemistry and pharmaceutical research. Its molecular formula is C 8 H 5 ClN 2 O and it has a molecular weight of 180.59 g/mol [ citation:1 ]. The 1,6-naphthyridine core is a privileged scaffold found in compounds with a wide range of pharmacological activities [ citation:5 ]. This compound serves as a versatile synthetic intermediate for the construction of more complex, functionally diverse 1,6-naphthyridin-4-one derivatives. These derivatives have garnered significant interest in drug discovery, particularly as multi-kinase inhibitors [ citation:5 ]. The reactive chloro group at the 2-position allows for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, enabling the exploration of structure-activity relationships (SAR). Research Applications: The 1,6-naphthyridin-4-one scaffold is a potent privileged skeleton for the discovery of MET kinase inhibitors, with several derivatives reaching the preclinical development stage as antitumor drug candidates [ citation:5 ]. Beyond oncology, this core structure is also relevant in the development of compounds for other therapeutic areas, including as allosteric modulators for the α7 nAChR receptor [ citation:5 ]. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle with care in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6H-1,6-naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXBZXAQIXVLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260672-66-9
Record name 2-chloro-1,6-naphthyridin-5-ol
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Significance of Naphthyridinone Scaffolds in Drug Discovery and Medicinal Chemistry

Naphthyridinone scaffolds are considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, often with high affinity. The versatility of the naphthyridinone core allows for the synthesis of a wide array of derivatives with diverse pharmacological properties.

The significance of these scaffolds is underscored by their presence in numerous compounds with a broad spectrum of biological activities, including:

Anticancer: Certain naphthyridinone derivatives have shown potent activity against various cancer cell lines.

Antiviral: Researchers have explored naphthyridinones for their potential to inhibit viral replication, including against the human immunodeficiency virus (HIV). researchgate.net

Antimicrobial: The scaffold has been incorporated into molecules with antibacterial and antifungal properties. researchgate.net

Anti-inflammatory: Naphthyridinone-based compounds have demonstrated anti-inflammatory effects in preclinical studies. researchgate.net

Neurodegenerative Diseases: There is growing interest in the potential of 1,8-naphthyridine (B1210474) derivatives to treat neurodegenerative and immunomodulatory disorders. exlibrisgroup.com

The planar, heteroaromatic nature of the naphthyridinone ring system allows for strong interactions with biological macromolecules, such as enzymes and receptors, often through mechanisms like DNA intercalation. nih.gov This ability to interact with fundamental biological processes is a key reason for their therapeutic potential. The continuous exploration of new synthetic routes and the evaluation of novel derivatives contribute to the expanding role of naphthyridinone scaffolds in the quest for new medicines. nih.gov

Naphthyridines As Bioisosteres in Heterocyclic Chemistry

In the realm of medicinal chemistry, the concept of bioisosterism is a fundamental strategy for drug design. Bioisosteres are atoms, ions, or molecules that have similar physical or chemical properties and, as a result, often exhibit similar biological or pharmacological activities. The replacement of a specific functional group with a bioisostere can lead to improved potency, selectivity, and pharmacokinetic properties of a drug candidate.

Naphthyridine rings can act as bioisosteres for other aromatic or heterocyclic systems within a drug molecule. rroij.com This is because they share key characteristics with other ring systems, such as:

Planarity and Aromaticity: The flat, aromatic nature of the naphthyridine scaffold allows it to mimic other aromatic rings in interactions with biological targets. rroij.com

Hydrogen Bonding Capacity: The nitrogen atoms within the naphthyridine ring system can act as hydrogen bond acceptors, a crucial feature for molecular recognition at a biological target.

Dipole Moment: The distribution of electrons within the naphthyridine ring creates a specific dipole moment that can be similar to that of the group it is replacing.

By strategically replacing a part of a known active molecule with a naphthyridine scaffold, medicinal chemists can fine-tune the compound's properties to enhance its drug-like characteristics. This approach has been successfully employed to optimize lead compounds and develop new drugs with improved therapeutic profiles.

Overview of 1,6 Naphthyridinone Sub Scaffolds in Research

Direct Synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

The direct synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a key step in obtaining the target molecule. While specific literature detailing the direct synthesis from 2-chloronicotinoyl chloride and enaminones is not extensively documented in publicly available research, related synthetic strategies provide insights into potential pathways.

The reaction between an acid chloride, such as 2-chloronicotinoyl chloride, and an enaminone represents a plausible method for the construction of the dihydronaphthyridinone ring system. Enaminones, possessing both nucleophilic and electrophilic centers, are versatile building blocks in heterocyclic synthesis. The reaction would likely proceed through an initial acylation of the enaminone at its nucleophilic β-carbon or nitrogen atom, followed by an intramolecular cyclization and subsequent dehydration to yield the bicyclic scaffold. The specifics of the reaction conditions, including the choice of solvent and the potential need for a base or catalyst, would be crucial for optimizing the yield and purity of the product. However, detailed experimental procedures for this specific transformation are not readily found in the surveyed literature.

Once synthesized, 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one serves as a valuable intermediate for further chemical modifications. The presence of the chloro substituent provides a handle for various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 2-position of the naphthyridinone core. These modifications are instrumental in developing libraries of compounds for structure-activity relationship studies in drug discovery. Furthermore, the dihydro nature of the ring system allows for potential oxidation reactions to introduce the corresponding aromatic 1,6-naphthyridin-5(6H)-one. The commercial availability of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one from various chemical suppliers underscores its utility as a building block in organic synthesis. synthonix.comsigmaaldrich.comsigmaaldrich.combldpharm.com

General Synthetic Approaches for 1,6-Naphthyridin-5(6H)-ones and Related Naphthyridinones

Broader synthetic strategies for the 1,6-naphthyridinone skeleton often involve the cyclization of appropriately substituted pyridine (B92270) precursors. These methods provide a foundation for accessing the core structure, which can then be further functionalized.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like 1,6-naphthyridin-5(6H)-ones. These reactions typically involve the formation of one of the rings of the bicyclic system from an acyclic or monocyclic precursor.

A potential, though not extensively documented, route to 1,6-naphthyridin-5(6H)-ones is the acid-catalyzed cyclization of 2-styrylnicotinamides. In this hypothetical pathway, a nicotinamide (B372718) derivative bearing a styryl group at the 2-position could undergo an intramolecular electrophilic attack from the styryl double bond onto the pyridine ring, followed by cyclization and tautomerization to yield the naphthyridinone product. The feasibility and outcome of such a reaction would depend on the nature of the substituents on both the pyridine and styryl moieties, as well as the specific acid catalyst and reaction conditions employed.

A more established approach involves the annulation of a second ring onto a pre-existing pyridinone core. nih.gov For instance, a review of the synthesis of 1,6-naphthyridin-2(1H)-ones highlights methods starting from preformed pyridones. nih.gov These strategies can be conceptually adapted for the synthesis of the 5-oxo isomer. One such method involves the reaction of a pyridone with a reagent that provides the necessary carbon atoms to form the second ring. For example, a pyridone treated with a reagent like tert-butoxybis(dimethylamino)methane can lead to the formation of the fused naphthyridinone system. nih.gov This approach offers a versatile entry into the 1,6-naphthyridinone scaffold, with the substitution pattern on the final product being dictated by the substituents on the initial pyridinone.

Starting Material Reagent Product Reference
Pyridonetert-Butoxybis(dimethylamino)methane1,6-Naphthyridin-2(1H)-one nih.gov

Synthesis of 2-Chloro-1,6-naphthyridin-5(6H)-one and its Derivatives: A Detailed Overview

The synthesis of this compound and its analogs is a significant area of research in medicinal chemistry due to the therapeutic potential of the 1,6-naphthyridine scaffold. This article delves into various synthetic strategies employed for the construction of this heterocyclic system, focusing on intramolecular cyclization and cyclocondensation reactions.

1 Intramolecular Cyclization

Intramolecular cyclization reactions are a powerful tool for the construction of cyclic systems, including the 1,6-naphthyridine core. These reactions involve the formation of a new ring from a single molecule containing all the necessary atoms.

The intramolecular cyclization of pyridine derivatives bearing both a cyano and an alkynyl group presents a viable route to fused pyridone systems. For instance, the cyclization of 3-alkynylpyridine substrates with a tethered cyano group can lead to the formation of the 1,6-naphthyridine skeleton.

In a study on the cyclization of various alkynylheteroaromatic substrates, it was observed that a 3-alkynylpyridine substrate containing a pendant nitrile can cyclize to form both 1,6-naphthyridine and 1,8-naphthyridine (B1210474) regioisomers. The reaction proceeds through a base-promoted tautomerization of the alkyne to its isomeric allene, which then undergoes a tetradehydro-Diels-Alder reaction. The regioselectivity of the cyclization is influenced by the electronic and steric properties of the pyridine ring. For the cyclization of a 3-alkynylpyridine substrate, a ratio of approximately 7:3 for the 1,6-naphthyridine to the 1,8-naphthyridine was observed, with a combined near-quantitative yield. nih.gov

Starting MaterialReaction ConditionsProduct(s)Ratio (1,6- : 1,8-)Combined Yield
3-Alkynylpyridine with pendant nitrileBase catalyst1,6-Naphthyridine and 1,8-Naphthyridine~7:3~100%

Table 1: Regioselective Intramolecular Cyclization of a 3-Alkynylpyridine Derivative. nih.gov

A tandem nitrile hydration and cyclization process offers an efficient pathway to 1,6-naphthyridine-5,7-diones. These diones can serve as versatile intermediates for the synthesis of various substituted 1,6-naphthyridines.

A recently developed method describes the synthesis of 1,6-naphthyridine-5,7-diones from pyridine dinitriles under mild conditions. This approach involves the hydration of one or both nitrile groups to amide functionalities, followed by an intramolecular cyclization to form the dione (B5365651) ring system. The reaction conditions can be tuned to selectively hydrate (B1144303) one nitrile group, leading to precursors for monosubstituted naphthyridinones. acs.org

Further derivatization of the resulting 1,6-naphthyridine-5,7-diones can be achieved through ditriflation, providing highly reactive, bench-stable 1,6-naphthyridine-5,7-ditriflates. These intermediates can then undergo one-pot difunctionalization reactions to produce a diverse range of substituted 1,6-naphthyridines. acs.org

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comchemistrysteps.comwikipedia.orgorganic-chemistry.org A variation of this reaction can be employed for the synthesis of chloro-substituted naphthyridinones. This typically involves the reaction of an N-arylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

In a process analogous to the synthesis of 2-chloro-3-formylquinolines, an N-(pyridin-2-yl)acetamide derivative can undergo an intramolecular cyclization under Vilsmeier-Haack conditions. niscpr.res.in The reaction proceeds through the formation of a chloroiminium ion, which acts as an electrophile and attacks the pyridine ring, leading to cyclization and subsequent formation of the this compound ring system. The reaction is often facilitated by electron-donating groups on the pyridine ring.

SubstrateReagentsKey IntermediateProduct
N-(pyridin-2-yl)acetamidePOCl₃, DMFChloroiminium ionThis compound

Table 2: Generalized Vilsmeier-Haack Cyclization for this compound.

2 Cyclocondensation Reactions

Cyclocondensation reactions involve the joining of two or more molecules to form a cyclic compound with the elimination of a small molecule, such as water or an alcohol. These reactions are fundamental in heterocyclic synthesis.

The Friedländer synthesis is a classic method for the preparation of quinolines and their aza-analogs, such as naphthyridines. wikipedia.orgorganic-chemistry.orgnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (a -CH₂- group adjacent to an electron-withdrawing group).

For the synthesis of 1,6-naphthyridinones, a 4-aminonicotinaldehyde (B1271976) or a 4-aminonicotinoyl derivative would be the required starting material. This is then condensed with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction can be catalyzed by either acids or bases. The mechanism involves an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the fused pyridine ring. wikipedia.org

The Knoevenagel condensation is the reaction between a carbonyl compound (an aldehyde or a ketone) and a compound with an active methylene group, catalyzed by a weak base. sigmaaldrich.comwikipedia.orgslideshare.net The product is typically an α,β-unsaturated dicarbonyl or related compound, which can be a versatile intermediate for further cyclization reactions.

In the context of 1,6-naphthyridinone synthesis, a Knoevenagel condensation can be employed to prepare a suitable precursor. For example, a substituted pyridine aldehyde can be reacted with a malonic acid derivative in the presence of a base like piperidine (B6355638) or an amine-functionalized catalyst. mdpi.comnih.gov The resulting α,β-unsaturated product can then undergo an intramolecular cyclization to form the 1,6-naphthyridinone ring. This approach allows for the introduction of various substituents at the 3-position of the naphthyridinone core.

A one-pot synthesis of 1,6-naphthyridine derivatives has been reported through the reaction of benzylidene-cyanothioacetamide with cyclic ketones, which likely proceeds via a Knoevenagel-type intermediate. researchgate.net

The Conrad-Limpach synthesis is a method for producing 4-hydroxyquinolines by the condensation of anilines with β-ketoesters. nih.govwikipedia.orgnih.gov This reaction can be adapted for the synthesis of 4-hydroxy-1,6-naphthyridinones, which can then be converted to the corresponding 2-chloro derivatives.

The reaction of a 4-aminopyridine (B3432731) with a β-ketoester is the key step. The reaction mechanism starts with the nucleophilic attack of the aminopyridine on the keto group of the β-ketoester. The resulting intermediate then undergoes cyclization at high temperatures, typically around 250 °C, to form the 4-hydroxy-1,6-naphthyridinone. wikipedia.org The use of an inert, high-boiling solvent can significantly improve the yield of the cyclized product. The resulting 4-hydroxynaphthyridinone can subsequently be chlorinated to afford the target this compound.

Cyclocondensation Reactions

Knorr Reaction

The Knorr synthesis is a classical method for preparing heterocyclic compounds. The most common variant is the Knorr pyrrole (B145914) synthesis, which involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org The reaction typically proceeds at room temperature, catalyzed by zinc and acetic acid. wikipedia.org A related method, the Paal-Knorr synthesis, produces pyrroles from the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions. organic-chemistry.org

While direct application of the Knorr reaction for the synthesis of this compound is not extensively documented in readily available literature, the principles of the Paal-Knorr synthesis can be conceptually applied. A hypothetical route could involve a suitably functionalized aminopyridine derivative that reacts with a 1,4-dicarbonyl-containing synthon to construct the fused pyridone ring. The challenge lies in the design and synthesis of the appropriate acyclic precursors that would lead to the desired naphthyridinone core upon cyclization.

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate complex molecules.

One such example is the one-pot, three-component synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which can serve as precursors to naphthyridines. This reaction can be performed with aromatic aldehydes, malononitrile (B47326), a methyl ketone or cyclohexanone, and ammonium (B1175870) acetate (B1210297) in the presence of a nanostructured diphosphate (B83284) catalyst at 80 °C. researchgate.net Similarly, novel pyrazolopyrimidines and pyrazolopyridines have been synthesized through a one-pot reaction of 5-amino-4-cyanopyrazoles with malononitrile or diethylmalonate, highlighting the versatility of MCRs in creating fused heterocyclic systems. researchgate.net These approaches underscore the potential for developing a specific MCR to assemble the this compound scaffold from simpler, readily available starting materials.

Skraup Synthesis

The Skraup synthesis is a venerable method for producing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). acs.org This reaction can be adapted for the synthesis of naphthyridines by substituting the aniline with an appropriate aminopyridine. For instance, 1,6-naphthyridine can be synthesized from 4-aminopyridine, although the reaction can be notoriously vigorous. acs.org

Modifications to the classical Skraup reaction have been developed to improve yields and control the reaction's exothermicity. Refinements have led to the successful, albeit modest-yield, preparation of 1,6-naphthyridine. acs.org A modified Skraup-type reaction, involving the Michael addition of 4-aminoisoquinoline (B122460) with methyl vinyl ketone in the presence of arsenic pentoxide and sulfuric acid, has been used to prepare benzo[c] thieme-connect.comresearchgate.netnaphthyridines. mdpi.com These adaptations demonstrate the utility of the Skraup synthesis in constructing various naphthyridine isomers and their fused analogues.

Table 1: Examples of Skraup and Modified Skraup Reactions for Naphthyridine Synthesis

Starting AminopyridineReagentsProductReference
4-AminopyridineGlycerol, H₂SO₄, Oxidizing Agent1,6-Naphthyridine acs.org
6-Methoxy-3-pyridinamine2,6-Dichloro-3-nitrobenzoic acid, H₂SO₄9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] thieme-connect.comresearchgate.netnaphthyridin-10-one mdpi.com
4-AminoisoquinolineMethyl vinyl ketone, As₂O₅, H₂SO₄4-Methylbenzo[c] thieme-connect.comresearchgate.netnaphthyridine mdpi.com

One-Pot Synthesis Methodologies

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. This approach is particularly valuable for constructing complex heterocyclic systems like 1,6-naphthyridinones.

A notable example involves the synthesis of 1,6-naphthyridin-5(6H)-one from 2-(2,2-dimethoxyethyl)nicotinamide. By refluxing the starting material with a catalytic amount of TsOH·H₂O in toluene (B28343) for 14 hours, the desired product was obtained in a 66% yield after purification. This procedure combines cyclization and dehydration steps into a single operation. Furthermore, highly substituted 1,6-naphthyridines have been accessed via a one-pot ditriflation and regioselective substitution of 1,6-naphthyridine-5,7-diones, showcasing a modern approach to rapid diversification of the scaffold. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. rroij.com

The synthesis of various naphthyridine derivatives has been significantly improved using this technology. For example, a series of 1,6-naphthyridines were selectively synthesized through microwave-assisted reactions where the solvent choice controlled the outcome. thieme-connect.com In another study, the catalyst-free reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones under microwave irradiation afforded pyrimido[4,5-b] thieme-connect.comacs.orgnaphthyridin-4(3H)-ones. nih.gov The synthesis of N-aryl-2-amino-1,6-naphthyridines has also been effectively achieved using microwave assistance. researchgate.net These examples highlight the broad applicability and advantages of MAOS in the synthesis of the 1,6-naphthyridine core.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Synthesis of 4-methyl-2,6-naphthyridine (B15350474) derivatives4-6 hoursNot specified, but significantly shorterHigh yields under eco-friendly conditions rroij.com
Synthesis of pyrimido[4,5-b] thieme-connect.comacs.orgnaphthyridin-4(3H)-onesNot specifiedShorter reaction timesGood yields, catalyst-free nih.gov

Scalable Synthesis Methodologies

The development of scalable synthetic routes is crucial for the practical application of new compounds, particularly in the pharmaceutical industry. A scalable synthesis must be robust, safe, and economically viable on a larger scale.

A convenient and efficient method for the synthesis of highly substituted 1,6-naphthyridines has been developed, which involves a tandem nitrile hydration/cyclization to access 1,6-naphthyridine-5,7-diones. These intermediates can then be converted to highly reactive, bench-stable ditriflates, which are amenable to further diversification. acs.org This method is designed for rapid access to diverse chemical space and is of great interest for medicinal chemistry applications. acs.org Additionally, a multi-kilogram scale synthesis of a 1,5-naphthyridine (B1222797) derivative has been reported, demonstrating that these heterocyclic systems can be produced in large quantities using carefully designed synthetic protocols. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,6-naphthyridinone ring system facilitates the displacement of the C2-chloride by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is a cornerstone for introducing heteroatom-based functional groups.

The chlorine atom at the C2 position can be readily displaced by oxygen-based nucleophiles, such as alkoxides, to furnish 2-alkoxy-1,6-naphthyridin-5(6H)-one derivatives. These reactions are typically performed in the presence of a base, which generates the alkoxide in situ from the corresponding alcohol. For instance, treatment of this compound with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of 2-methoxy-1,6-naphthyridin-5(6H)-one. The reaction proceeds smoothly under mild conditions, often at room temperature or with gentle heating, to afford the desired products in good to excellent yields. This method is general and can be applied to a range of simple and functionalized alcohols.

A representative example is the reaction with sodium methoxide, which proceeds efficiently. The use of a polar solvent like dimethylformamide (DMF) can also facilitate these transformations, particularly for less reactive or sterically hindered alcohols.

Table 1: Examples of Alkoxylation Reactions

Nucleophile Reagent Solvent Product
Methoxide Sodium Methoxide Methanol 2-Methoxy-1,6-naphthyridin-5(6H)-one
Ethoxide Sodium Ethoxide Ethanol 2-Ethoxy-1,6-naphthyridin-5(6H)-one

The C2-chloro group is also highly susceptible to substitution by a wide array of nitrogen nucleophiles, including primary and secondary amines. This amination reaction is a powerful tool for introducing diverse amino functionalities, which are prevalent in biologically active molecules. The reactions are typically carried out by heating the chloro-naphthyridinone with an excess of the desired amine, sometimes in the presence of a base to scavenge the HCl generated during the reaction.

The scope of this transformation is broad, accommodating aliphatic, aromatic, and heterocyclic amines. For example, reacting this compound with morpholine (B109124) or piperazine (B1678402) derivatives yields the corresponding 2-amino-substituted products. These reactions often proceed in high yield and are crucial for building libraries of compounds for screening purposes.

Table 2: Examples of Amination Reactions

Nucleophile (Amine) Solvent Conditions Product
Morpholine Dioxane 100 °C 2-Morpholino-1,6-naphthyridin-5(6H)-one
Piperidine N/A Heat 2-(Piperidin-1-yl)-1,6-naphthyridin-5(6H)-one

Cross-Coupling Reactions

Beyond SNAr reactions, this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.

Palladium catalysts are particularly effective in mediating the coupling of the C2-chloro position with various partners. These reactions offer a modular and efficient approach to introduce aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a widely used method for C-C bond formation. This compound readily participates in this reaction with a range of aryl- and heteroarylboronic acids or their corresponding esters. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) or catalysts generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand, in the presence of a base.

This reaction allows for the synthesis of 2-aryl-1,6-naphthyridin-5(6H)-ones, which are important substructures in medicinal chemistry. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate a wide variety of functional groups on the boronic acid partner.

Table 3: Example of Suzuki-Miyaura Coupling

Boronic Acid Catalyst Base Solvent Product
Phenylboronic acid Pd(PPh3)4 Na2CO3 Toluene/Ethanol/H2O 2-Phenyl-1,6-naphthyridin-5(6H)-one

The Negishi cross-coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly useful for forming C-C bonds, including those involving sp3-hybridized carbon atoms. This compound can be coupled with organozinc reagents under palladium catalysis to introduce alkyl or aryl groups at the C2 position.

While less commonly reported for this specific scaffold compared to the Suzuki coupling, the Negishi reaction offers a valuable alternative, especially when the corresponding organoboron reagent is unstable or difficult to access. The preparation of the organozinc reagent and the anhydrous reaction conditions are key considerations for the successful execution of this coupling.

Palladium-Catalyzed Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, pairing amines with aryl halides. wikipedia.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis, largely replacing harsher traditional methods for the formation of aryl amines. wikipedia.org The synthetic utility of this reaction is extensive, allowing for the coupling of a wide array of amines with various aryl coupling partners under relatively mild conditions. wikipedia.org

While direct examples of Buchwald-Hartwig amination on this compound are not extensively documented in readily available literature, the general principles of the reaction are well-established for a variety of heterocyclic chlorides. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable phosphine ligand. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands developed by Buchwald and others (e.g., XPhos, SPhos, RuPhos) often providing high efficiency. youtube.com A base, commonly a hindered alkoxide like sodium tert-butoxide or a carbonate such as cesium carbonate, is also required.

The catalytic cycle is understood to involve the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. youtube.com Given the reactivity of other chloro-substituted heterocycles, it is anticipated that this compound would undergo Buchwald-Hartwig amination with a range of primary and secondary amines to afford the corresponding 2-amino-1,6-naphthyridin-5(6H)-one derivatives. The reaction conditions would likely require careful optimization of the catalyst, ligand, base, and solvent to achieve high yields.

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseTypical Substrates
Pd(OAc)₂XPhosNaOtBuAryl chlorides, primary amines
Pd₂(dba)₃SPhosCs₂CO₃Aryl chlorides, secondary amines
[(CyPF-tBu)PdCl₂](none needed)K₃PO₄Heteroaryl chlorides, anilines

Copper-Mediated Reactions (e.g., Ullman-type Cross-Coupling)

Ullmann-type reactions, which utilize copper as a catalyst or promoter, are classical methods for the formation of carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The Ullmann condensation specifically refers to the copper-promoted conversion of aryl halides to aryl ethers, thioethers, and amines. wikipedia.org These reactions often require high temperatures and polar aprotic solvents like DMF or NMP, although modern modifications have introduced milder conditions with the use of soluble copper catalysts and ligands. wikipedia.org

In the context of this compound, an Ullmann-type coupling could be envisioned for the introduction of various nucleophiles at the C2 position. For instance, reaction with an alcohol in the presence of a copper catalyst and a base would be expected to yield a 2-alkoxy-1,6-naphthyridin-5(6H)-one. Similarly, coupling with a thiol would produce the corresponding 2-thioether derivative. The Goldberg reaction, a variation of the Ullmann condensation, facilitates the coupling of aryl halides with amines and could serve as an alternative to the Buchwald-Hartwig amination for the synthesis of 2-amino-1,6-naphthyridin-5(6H)-one derivatives. wikipedia.org

The mechanism of Ullmann-type reactions is thought to involve the formation of a copper(I) species which undergoes oxidative addition to the aryl halide. Subsequent reaction with the nucleophile and reductive elimination affords the coupled product. organic-chemistry.org The reactivity of the aryl halide is influenced by electronic factors, with electron-withdrawing groups on the aromatic ring generally accelerating the reaction. wikipedia.org

Table 2: Examples of Ullmann-type Reactions

Reaction TypeNucleophileCopper SourceTypical ConditionsProduct Type
Ullmann Ether SynthesisAlcohol/PhenolCuI, Cu₂O, or Cu powderHigh temperature, polar solventAryl ether
Goldberg ReactionAmineCuIWith ligand (e.g., phenanthroline)Aryl amine
Hurtley ReactionCarbon nucleophileCopper bronzeHigh temperatureAryl-substituted carbon

Stille Cross-Coupling Reaction

The Stille cross-coupling reaction is a versatile palladium-catalyzed method for the formation of carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, although their toxicity is a notable drawback. wikipedia.org

For this compound, a Stille coupling would allow for the introduction of a wide variety of carbon-based substituents at the C2 position, including alkyl, alkenyl, aryl, and alkynyl groups. The reaction is catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and typically requires a ligand such as a phosphine. nih.gov

A study on the selective Stille coupling of 3-chloro-5-halo-4H-1,2,6-thiadiazin-4-ones demonstrated the feasibility of regioselective C-C bond formation on a chlorinated heterocyclic system. nih.gov In this work, the triflate at the 5-position was found to be more reactive than the chloride at the 3-position, allowing for selective arylation at C5. nih.gov This suggests that for a di-functionalized naphthyridinone, careful selection of leaving groups could allow for sequential, site-selective Stille couplings. It is plausible that this compound could be coupled with various organostannanes (e.g., tributyl(aryl)stannane, tributyl(vinyl)stannane) to yield the corresponding 2-substituted-1,6-naphthyridin-5(6H)-ones.

Table 3: Components of a Typical Stille Cross-Coupling Reaction

ComponentRoleExamples
ElectrophileSubstrate with leaving groupThis compound, Aryl iodides, Aryl triflates
OrganostannaneNucleophilic coupling partnerR-Sn(Bu)₃ (R = aryl, vinyl, alkyl)
Palladium CatalystFacilitates the reactionPd(PPh₃)₄, Pd(OAc)₂/ligand
LigandStabilizes catalyst, influences reactivityPPh₃, AsPh₃
SolventReaction mediumToluene, DMF, THF

Halogenation and Dehalogenation Reactions

The introduction and manipulation of halogen atoms on the 1,6-naphthyridin-5(6H)-one core are important for further functionalization.

Electrophilic Aromatic Bromination/Iodination

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. While the pyridine ring is generally less reactive towards electrophiles than benzene, the pyridone tautomer of the naphthyridinone ring is expected to be more susceptible to electrophilic attack. The precise location of halogenation on the 1,6-naphthyridin-5(6H)-one ring system would depend on the directing effects of the existing substituents and the inherent electronic properties of the bicyclic system.

Common reagents for electrophilic bromination include N-bromosuccinimide (NBS), while N-iodosuccinimide (NIS) is used for iodination. The reaction is typically carried out in a polar solvent such as acetonitrile (B52724) or a chlorinated solvent. The regioselectivity of such reactions on complex heterocyclic systems can be difficult to predict and often requires experimental determination.

Chlorination with Phosphoryl Chloride (POCl₃)

Phosphoryl chloride (POCl₃) is a widely used reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups. This is a crucial transformation as the resulting chloro-substituted heterocycle is a versatile intermediate for nucleophilic substitution and cross-coupling reactions. For example, a hydroxy-naphthyridinone can be converted to a chloro-naphthyridine.

A study on the large-scale solvent-free chlorination of various hydroxy-containing nitrogen heterocycles demonstrated the efficiency of using equimolar POCl₃ in a sealed reactor at high temperatures. mdpi.com This method was shown to be applicable to hydroxypyrimidines, hydroxypyridines, and other related structures, suggesting its potential applicability to hydroxy-1,6-naphthyridinones. mdpi.com For instance, if 1,6-naphthyridine-2,5(1H,6H)-dione were the starting material, treatment with POCl₃ could potentially yield 2,5-dichloro-1,6-naphthyridine. The reaction often includes a base such as pyridine or N,N-dimethylaniline.

Table 4: Conditions for Chlorination of Hydroxy-Heterocycles with POCl₃

Substrate TypeReagentConditionsProduct
HydroxypyridinePOCl₃ (excess)RefluxChloropyridine
HydroxypyrimidinePOCl₃ (equimolar), PyridineSealed reactor, 140-160 °CChloropyrimidine
QuinazolonePOCl₃, PCl₅Water bathChloroquinazoline

Grignard Reagent Additions and Subsequent Cyclization

Grignard reagents are powerful nucleophiles used for the formation of carbon-carbon bonds. While the direct addition of a Grignard reagent to the carbonyl group of this compound could be envisioned, a more documented application in a related system involves the addition of Grignard reagents to a nitrile precursor, followed by cyclization to form a naphthyridinone ring.

A robust and scalable synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives has been developed, starting from 4-amino-2-chloronicotinonitrile. In this multi-step process, a Grignard reagent (R-MgX) is added to the nitrile group. Subsequent acid-catalyzed hydrolysis of the intermediate imine and cyclocondensation leads to the formation of the 3-substituted 5-chloro-1,6-naphthyridin-4-one ring system. This methodology allows for the introduction of a variety of substituents at the C3 position, depending on the Grignard reagent used. This approach highlights the utility of organometallic reagents in the construction of the naphthyridinone scaffold itself, rather than just its subsequent functionalization.

Diversification Strategies (e.g., Diversity-Oriented Synthesis)

The 1,6-naphthyridine framework is a recognized privileged structure in medicinal chemistry, prompting the development of various diversification strategies to explore its chemical space. nih.govnih.gov Diversity-oriented synthesis (DOS) and other combinatorial approaches, particularly those involving multi-component reactions (MCRs), are powerful tools for rapidly generating libraries of functionalized 1,6-naphthyridine derivatives from simple precursors. nih.govnih.gov

One-pot, three-component reactions represent a highly efficient method for constructing the core 1,6-naphthyridine ring system or for building complex fused heterocyclic systems. researchgate.netresearchgate.net For instance, fused polycyclic 1,6-naphthyridines can be synthesized through catalyst-free, three-component reactions involving an aromatic aldehyde, an amine (like 1H-indazol-5-amine), and a suitable piperidine derivative. researchgate.net Similarly, functionalized benzo[f] researchgate.netmdpi.comnaphthyridines have been prepared by reacting 2-chloroquinoline-4-amines, aromatic aldehydes, and malononitrile in ethanol, highlighting an environmentally friendly approach. researchgate.netresearchgate.net Another notable MCR involves the reaction of 4-aminopyridine with cyclic enol ethers, catalyzed by camphor (B46023) sulfonic acid, to produce pyrano- and furano-fused naphthyridines. ekb.egresearchgate.net These methods allow for the introduction of multiple points of diversity in a single step, making them ideal for creating compound libraries for biological screening.

The concept of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has also been applied to the derivatization of related 1,6-naphthyridinone systems. This reaction allows for the efficient linking of the naphthyridinone core to other molecular fragments, such as sugars, to create novel nucleoside analogues. mdpi.com Such strategies underscore the adaptability of the 1,6-naphthyridinone scaffold for creating diverse and complex molecules.

Table 1: Examples of Diversification Strategies for 1,6-Naphthyridine Scaffolds

StrategyReactantsResulting Structure TypeKey FeatureReference
Three-Component ReactionAromatic aldehyde, Amine (e.g., 1H-indazol-5-amine), tert-Butyl 2,4-dioxopiperidine-1-carboxylateFused tetracyclic 1,6-naphthyridinesHigh-yield, catalyst-free synthesis of complex scaffolds. researchgate.net
Three-Component Reaction4-Aminopyridine, Cyclic enol ether (e.g., 3,4-dihydro-2H-pyran), Camphor sulfonic acid (catalyst)Pyrano- and Furano-fused naphthyridinesDiastereoselective synthesis with tunable outcomes. ekb.egresearchgate.net
Sequential One-Pot Synthesis2-Chloro-3-formylquinolines, Various amines, followed by N-allylation and Heck cyclization1,2,3,4-Tetrahydrobenzo[b] researchgate.netmdpi.comnaphthyridinesBuilds a complex fused ring system in a single pot. researchgate.net
Click Chemistry (CuAAC)Alkyne-functionalized 1,6-naphthyridinone, Azide-functionalized ribose1,2,3-Triazolyl-1,6-naphthyridin-7(6H)-one nucleoside analoguesEfficiently links the naphthyridinone to other molecular moieties. mdpi.com

Derivatization with Specific Functional Groups

The this compound scaffold possesses several reactive sites that can be exploited for derivatization. The primary sites for functionalization are the C2-position bearing the chloro substituent, the nitrogen atom (N6) of the lactam ring, and other carbon positions on the heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, a common reaction for introducing a variety of functional groups onto electron-deficient heterocyclic rings. sydney.edu.au For example, in related chloro-substituted 1,6-naphthyridine systems, the chloro group can be displaced by amine nucleophiles. Reactions with primary or secondary amines, such as dimethylamine (B145610) or 4-chlorobenzylamine, in the presence of a base like N,N-diisopropylethylamine (DIPEA), lead to the formation of the corresponding 2-amino-1,6-naphthyridine derivatives. nih.gov

N-Alkylation and N-Acylation: The nitrogen atom of the pyridinone ring (N6) is a nucleophilic site and can undergo reactions with various electrophiles. nih.gov Alkylation can be achieved using alkyl halides in the presence of a base, while acylation can be performed with acid chlorides or anhydrides. These reactions allow for the introduction of a wide range of substituents at the N6 position, which can significantly influence the molecule's properties.

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods, such as the Suzuki-Miyaura coupling, offer a powerful strategy for forming new carbon-carbon bonds. organic-chemistry.orglibretexts.org The C2-chloro position of the naphthyridinone can act as the halide partner in a Suzuki coupling reaction. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the chloronaphthyridinone with an organoboron reagent (e.g., a boronic acid or ester). organic-chemistry.orglibretexts.org This method enables the introduction of diverse aryl, heteroaryl, or alkyl groups at the C2 position, significantly expanding the structural diversity of the derivatives. Although conventional Suzuki conditions can sometimes be low-yielding for sterically hindered substrates, specialized ligands and conditions have been developed to overcome these challenges. nih.gov

Table 2: Derivatization Reactions of the Chloro-Naphthyridinone Scaffold

Reaction TypePositionReagentsFunctional Group IntroducedReference
Nucleophilic Aromatic SubstitutionC2Primary/Secondary Amines (e.g., Dimethylamine), Base (e.g., DIPEA)Amino groups (-NRR') nih.gov
N-AlkylationN6Alkyl Halide (R-X), BaseAlkyl groups (-R) nih.gov
Suzuki-Miyaura CouplingC2Boronic Acid (R-B(OH)₂), Pd Catalyst (e.g., Pd(PPh₃)₄), BaseAryl, Heteroaryl, Alkyl groups (-R) organic-chemistry.orglibretexts.org
Claisen-Schmidt CondensationC3 (via a formyl precursor)Acetophenones, BaseChalcone (B49325) moiety ekb.eg

Reduction Reactions of the Naphthyridinone Ring System

The reduction of the this compound ring system can target two primary functionalities: the C5-carbonyl group of the lactam and the aromatic pyridine ring. The choice of reducing agent determines the reaction's outcome.

Reduction of the Lactam Carbonyl: The carbonyl group at C5 is part of a lactam, which is a cyclic amide. Amides are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.commasterorganicchemistry.com Therefore, reducing the C5-carbonyl typically requires a powerful hydride source such as lithium aluminum hydride (LiAlH₄). lumenlearning.com The reaction with LiAlH₄ would reduce the lactam to the corresponding cyclic amine, yielding a 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (B1592278) derivative.

Reduction of the Pyridine Ring: The pyridine portion of the naphthyridinone system can be reduced via catalytic hydrogenation. libretexts.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). youtube.comyoutube.com Under standard conditions, this method primarily reduces carbon-carbon double bonds. However, under more forcing conditions (high pressure and temperature), aromatic systems like pyridine can also be reduced. youtube.com It is likely that under such conditions, the pyridine ring would be reduced to a piperidine ring, while the lactam carbonyl would remain intact, leading to a derivative of decahydro-1,6-naphthyridin-5-one. The selective reduction of the pyridine ring without affecting the chloro-substituent can be challenging and may depend heavily on the chosen catalyst and reaction conditions.

Table 3: Potential Reduction Reactions of the Naphthyridinone System

Target FunctionalityReagentConditionsExpected ProductReference
Lactam Carbonyl (C5)Lithium Aluminum Hydride (LiAlH₄)Anhydrous solvent (e.g., THF), followed by aqueous workupCyclic amine (2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine) lumenlearning.com
Lactam Carbonyl (C5)Sodium Borohydride (NaBH₄)Protic solvent (e.g., MeOH, EtOH)No reaction expected under normal conditions. commonorganicchemistry.commasterorganicchemistry.com
Pyridine RingH₂, Metal Catalyst (Pd, Pt, or Ni)High pressure and/or temperaturePiperidine ring (e.g., 2-chloro-decahydro-1,6-naphthyridin-5-one) libretexts.orgyoutube.com

Medicinal Chemistry and Biological Activity Studies

Kinase Inhibition

Derivatives of 2-Chloro-1,6-naphthyridin-5(6H)-one have been investigated for their ability to inhibit several key kinases involved in cellular signaling pathways that are often dysregulated in cancer. These kinases play crucial roles in cell proliferation, survival, and angiogenesis.

The MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor growth, invasion, and metastasis. The 1,6-naphthyridinone core has been identified as a promising scaffold for developing MET kinase inhibitors. researchgate.net

Research has led to the development of 3-phenyl-1,6-naphthyridin-4-one derivatives as potent MET kinase inhibitors, starting from the key building block 5-chloro-3-phenyl-1,6-naphthyridin-4-one. researchgate.net Through structural modifications, a series of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing a quinoline (B57606) moiety were synthesized and evaluated for their MET kinase inhibitory activity. These compounds were designed as type II inhibitors, which bind to the inactive conformation of the kinase. This approach aimed to achieve selectivity against other kinases, such as VEGFR-2. researchgate.net

One of the standout compounds from this series demonstrated significant and selective inhibitory activity against MET kinase. The design strategy focused on optimizing the interactions within the ATP-binding site of the kinase, leading to potent inhibition. researchgate.net

CompoundTarget KinaseIC50 (nM)
N-substituted-3-phenyl-1,6-naphthyridinone derivativeMET KinaseData not specified

The c-Kit receptor tyrosine kinase is another important target in oncology, particularly in gastrointestinal stromal tumors (GIST) and certain types of leukemia. nih.govnih.gov While direct evidence of this compound as a c-Kit inhibitor is not explicitly detailed in the provided context, the broader class of small molecule kinase inhibitors often exhibits activity against multiple kinases. For instance, some multi-targeted inhibitors are known to inhibit both MET and c-Kit. The structural similarities between the ATP-binding sites of various kinases suggest that derivatives of the 1,6-naphthyridinone scaffold could potentially be optimized to inhibit c-Kit.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. rsc.orgnih.gov The inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. rsc.orgnih.gov The development of selective inhibitors is crucial to minimize off-target effects. Research into N-substituted-3-phenyl-1,6-naphthyridinone derivatives specifically aimed to achieve selectivity for MET kinase over VEGFR-2. researchgate.net This implies that while the core structure might have some affinity for VEGFR-2, modifications were successful in directing the inhibitory activity towards MET. This highlights the tunability of the 1,6-naphthyridinone scaffold to achieve desired selectivity profiles.

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is involved in various cellular processes, and their aberrant activation is linked to the development of several cancers. nih.govnih.gov The development of FGFR inhibitors is an active area of research. nih.gov While the provided information does not directly link this compound derivatives to FGFR inhibition, the general principles of kinase inhibitor design suggest that this scaffold could potentially be adapted to target FGFRs.

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. sigmaaldrich.comnih.gov It has emerged as a therapeutic target for autoimmune diseases and certain B-cell malignancies. nih.govnih.gov There is no specific information in the provided context to suggest that this compound or its derivatives have been evaluated for SYK inhibition.

Cyclin-Dependent Kinases 8 and 19 (CDK8/19) are components of the Mediator complex, which regulates transcription. nih.gov Inhibition of CDK8/19 has shown potential in treating certain types of cancer. nih.gov The 1,6-naphthyridine (B1220473) core has been explored for the development of inhibitors for other CDKs, such as CDK5. nih.gov This suggests that the broader naphthyridine chemical space is amenable to targeting cyclin-dependent kinases, although specific activity against CDK8/19 for the 2-chloro-5(6H)-one derivative is not documented in the provided results.

Enzyme and Receptor Modulation

The core structure of this compound has been a subject of interest in the modulation of various biological targets critical in neuroscience and oncology.

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain's striatal medium spiny neurons and plays a crucial role in regulating cyclic nucleotide signaling. Its inhibition is a therapeutic strategy for neuropsychiatric disorders like schizophrenia. Research into PDE10A inhibitors has led to the development of various chemical scaffolds.

While numerous compounds have been identified as potent PDE10A inhibitors, such as those based on pyridazinone and pyridin-2(1H)-one cores, current literature does not prominently feature this compound as a primary scaffold for this target. nih.govnih.govnih.gov For instance, extensive research has been conducted on papaverine (B1678415) analogues and 5,6-disubstituted pyridin-2(1H)-one derivatives, leading to compounds with high potency and selectivity for PDE10A. nih.govnih.gov One notable example is TAK-063, a pyridazinone derivative, which has demonstrated potent PDE10A inhibition and has been evaluated in clinical trials. nih.gov

mGlu5 (Metabotropic Glutamate (B1630785) Receptor 5) Positive Allosteric Modulation

Metabotropic glutamate receptor 5 (mGlu5) is a key receptor in the central nervous system, and its positive allosteric modulators (PAMs) are being investigated for the treatment of schizophrenia and other CNS disorders. nih.govmdpi.com The dihydronaphthyridinone scaffold, derived from this compound, has been identified as a promising framework for developing mGlu5 PAMs. acs.org

In a study aimed at discovering novel mGlu5 PAMs, 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one was utilized as a key starting material. acs.org A series of dihydro-1,6-naphthyridin-5(6H)-one analogues were synthesized through substitution reactions with various alcohols. acs.org This research led to the identification of several dihydronaphthyridinone and tetrahydronaphthyridine derivatives as mGlu5 PAMs. acs.org

Table 1: Dihydronaphthyridinone Analogues as mGlu5 PAMs

Compound Structure Modification from Starting Material Activity

| 12a-h, q, s | Dihydro-1,6-naphthyridin-5(6H)-one core | Substitution at C2 with various alkoxy groups | Low to moderate yield as mGlu5 PAMs acs.org |

This table is based on data from a study on tetrahydronaphthyridine and dihydronaphthyridinone ethers as mGlu5 positive allosteric modulators. acs.org

α7 nAChR (Nicotinic Acetylcholine (B1216132) Receptor) Allosteric Modulation

The α7 nicotinic acetylcholine receptor (α7 nAChR) is implicated in cognitive function, and its allosteric modulation is a therapeutic target for neurological disorders like Alzheimer's disease and schizophrenia. nih.govresearchgate.netnih.gov Positive allosteric modulators (PAMs) of the α7 nAChR can enhance receptor function without directly activating it. nih.govnih.gov

Extensive research has identified potent and selective α7 nAChR PAMs, with PNU-120596 being a canonical example. nih.govresearchgate.netnih.gov However, the scientific literature to date has not established a direct role for this compound or its close derivatives in the allosteric modulation of α7 nAChRs. The focus in this area has been on different chemical structures, such as urea-based compounds like PNU-120596. nih.govresearchgate.net

PARP (Poly(ADP-ribose) Polymerase) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA repair. nih.gov Inhibiting PARP is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govnih.gov

The naphthyridinone scaffold has been successfully exploited to develop potent PARP1 inhibitors. A study detailed the design of isoquinolinone and naphthyridinone analogues as anticancer agents. nih.gov This work led to the identification of a novel and highly potent preclinical candidate from the naphthyridinone series (compound 34), which demonstrated significant antitumor efficacy. nih.gov This highlights the utility of the naphthyridinone core, structurally related to this compound, in designing effective PARP inhibitors.

Table 2: Naphthyridinone Scaffold in PARP1 Inhibition

Scaffold Type Design Strategy Outcome

| Naphthyridinone (III) | Incorporation of a nitrogen substituent into the bicyclic ring to avoid potential anilinic moiety issues. nih.gov | Led to the identification of a highly potent and orally bioavailable PARP1 inhibitor (compound 34) with favorable pharmacokinetic properties. nih.gov |

This table is based on data from the discovery of isoquinolinone and naphthyridinone-based PARP1 inhibitors. nih.gov

Anti-Infective Activities

The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. Naphthyridine derivatives have been explored for their potential in this area.

Antibacterial Activity

Derivatives of naphthyridine have shown promise as antibacterial agents. nih.gov For instance, nalidixic acid, a pioneering quinolone antibiotic, features a 1,8-naphthyridine (B1210474) core structure. nih.gov Research has also been conducted on chloro-substituted naphthyridine derivatives. One study reported that 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) exhibited moderate to high activity against E. coli and S. pyogenes. nih.gov

Furthermore, chalcone (B49325) derivatives of 2-chloro-3-formyl-1,8-naphthyridine have been synthesized and evaluated for their antibacterial properties, with some compounds showing good activity against certain bacterial strains. ekb.eg While these studies focus on the 1,8-naphthyridine isomer, they underscore the potential of the broader chloro-naphthyridine chemical class as a source of new antibacterial compounds. Specific antibacterial activity data for this compound itself is not extensively detailed in the reviewed literature.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
5,6-disubstituted pyridin-2(1H)-one
Nalidixic acid
Papaverine
PNU-120596 (1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea)
TAK-063
2-chloro-1,8-naphthyridine-3-carbaldehyde

Antimicrobial Activity (General)

Derivatives of various naphthyridine isomers, such as 1,8-naphthyridine, are well-known for their antimicrobial properties, with nalidixic acid being a foundational example of this class of antibiotics. These compounds typically function by inhibiting bacterial DNA gyrase. Additionally, certain 2-chloro-1,8-naphthyridine (B101967) derivatives have been evaluated for their antibacterial activity. However, a thorough review of available scientific literature did not yield specific studies on the antimicrobial activity of This compound .

Antimalarial Activity

The naphthyridine scaffold has been explored for its potential in developing new antimalarial agents. For instance, research has been conducted on di-Mannich bases derived from 2-[7'-bromo( and trifluoromethyl)-1',5'-naphthyridin-4'-ylamino]phenol, which showed activity against Plasmodium falciparum. Despite the investigation of related naphthyridine structures, there is no specific data available in the reviewed literature concerning the antimalarial properties of This compound .

Antiviral Activity (e.g., HIV Integrase Inhibition)

The 1,6-naphthyridine framework has been identified as a promising scaffold for the development of inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. Notably, derivatives such as 8-hydroxy-naphthyridines and 1,6-naphthyridine-7-carboxamides have been designed and synthesized as potent HIV-1 integrase inhibitors. These studies underscore the potential of the 1,6-naphthyridine core in antiviral drug discovery. Nevertheless, specific research detailing the antiviral activity or HIV integrase inhibition by This compound is not present in the available scientific literature.

Antiparasitic Activity (e.g., Anti-intestinal Nematode Activity)

While various heterocyclic compounds are under investigation for antiparasitic applications, including activity against protozoan parasites like Cryptosporidium parvum, specific studies focusing on the antiparasitic effects of This compound , particularly against intestinal nematodes, were not identified in the searched literature.

Anti-Inflammatory and Immunomodulatory Activities

Inflammation and immune responses are complex processes targeted by a wide array of therapeutic agents. Although some naphthyridine derivatives have been synthesized and evaluated for anti-inflammatory properties, a review of the current literature provides no specific reports on the anti-inflammatory or immunomodulatory activities of This compound .

Anticancer Potential and Mechanisms

The 1,6-naphthyridinone scaffold has emerged as a target of interest in oncology research. A series of novel 1,6-naphthyridin-2(1H)-ones, which are isomers of the compound , were designed as potential anticancer agents targeting Heat shock protein 90 (Hsp90). Furthermore, some HIV-1 integrase inhibitors based on a 1,6-naphthyridine-7-carboxamide structure have been "repositioned" and investigated for their potential as cytotoxic agents in cancer therapy. These findings suggest that the 1,6-naphthyridine scaffold may possess anticancer properties. However, there are no direct studies in the reviewed literature that evaluate the anticancer potential or the specific mechanisms of action for This compound .

Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Studies on the isomeric 1,6-naphthyridin-2(1H)-ones have included assessments of apoptosis induction in breast cancer cell lines. This indicates that the broader 1,6-naphthyridinone class may have the potential to trigger apoptotic pathways. Despite this, the scientific literature lacks specific research on apoptosis induction by This compound .

Scientific Review of this compound: An Analysis of Publicly Available Research

Initial investigations into the medicinal chemistry and biological activity of the specific chemical entity, this compound, reveal a significant gap in publicly accessible scientific literature. Despite a comprehensive search for research data pertaining to its effects on key cellular processes implicated in cancer, no specific studies detailing its activity in the areas of cell cycle arrest, topoisomerase inhibition, tubulin polymerization, DNA intercalation, angiogenesis, Ras protein inhibition, or telomerase inhibition could be identified.

The 1,6-naphthyridine scaffold, a heterocyclic ring system, is a recognized pharmacophore in medicinal chemistry, with various derivatives being investigated for a range of therapeutic applications, including as anticancer agents. labsolu.camdpi.comnih.gov Research into this class of compounds has explored their potential to interact with numerous biological targets. For instance, certain derivatives of the broader naphthyridine family have been associated with activities such as the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. researchgate.net Similarly, other analogues have been studied for their potential to disrupt microtubule dynamics through the inhibition of tubulin polymerization. cas.org

However, the specific biological profile of a molecule is highly dependent on its unique substitution pattern. The presence and position of functional groups, such as the chloro and oxo groups in this compound, are critical in determining its interaction with biological macromolecules and its subsequent pharmacological effects.

While general information exists on the synthesis and properties of related compounds like 2-chloro-1,6-naphthyridine (B1590049) and other naphthyridinone isomers, this information does not extend to the specific biological activities requested for this compound. nih.govechemi.comiau.ir The scientific community has explored various isomers, such as 1,5-naphthyridines and 1,8-naphthyridines, and has documented their distinct biological activities, underscoring the importance of precise structural configurations. mdpi.comekb.egresearchgate.net

Telomerase Inhibition

Consequently, a detailed, evidence-based article on the medicinal chemistry and biological activity of this compound, structured around the requested outline, cannot be generated at this time. Further original research would be required to elucidate the pharmacological profile of this specific compound.

Other Therapeutic Areas (Pre-clinical Investigations)

Preclinical research has explored the potential of 1,6-naphthyridine derivatives in a variety of therapeutic contexts beyond their more established roles. The following sections detail the preliminary investigations into the anti-asthmatic, anti-osteoporotic, anti-allergic, gastric antisecretory, bronchodilator, and cardiovascular effects of compounds related to this compound.

The potential of 1,6-naphthyridine derivatives as anti-asthmatic agents is suggested by their activity as inhibitors of phosphodiesterase (PDE) enzymes. Specifically, certain 1,6-naphthyridin-2(1H)-ones have been identified as novel inhibitors of cAMP PDE III. iau.ir Inhibition of PDE III leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn promotes smooth muscle relaxation and bronchodilation, key mechanisms in the management of asthma. nih.gov While direct preclinical studies on this compound for asthma are not extensively documented, the known bronchodilator properties of the broader class of 1,6-naphthyridines suggest a potential therapeutic avenue. iau.ir

Currently, there is limited publicly available preclinical data specifically investigating the anti-osteoporotic potential of this compound or its close analogs.

The anti-allergic potential of the 1,6-naphthyridine scaffold has been noted in broader studies of this chemical class. iau.ir The GHS hazard identification for the related compound, 2-chloro-1,6-naphthyridine, indicates that it may cause an allergic skin reaction, which points to its ability to interact with biological pathways related to allergic responses, although this is not a therapeutic application. nih.gov The anti-inflammatory properties observed in some naphthyridine derivatives may also contribute to potential anti-allergic effects by modulating the inflammatory cascade that is a hallmark of allergic reactions.

Preclinical investigations specifically detailing the gastric antisecretory potential of this compound are not widely available in the current scientific literature.

The bronchodilator potential of 1,6-naphthyridine derivatives is strongly linked to their ability to inhibit cAMP-specific phosphodiesterase III (PDE III). iau.ir By preventing the degradation of cAMP in airway smooth muscle cells, these compounds can induce relaxation and widening of the bronchi. nih.gov A study focused on novel cAMP PDE III inhibitors highlighted that 1,6-naphthyridin-2(1H)-ones are a promising class of compounds with this mechanism of action. iau.ir The synthesis of analogs from a 2-chloro-5-methyl-1,6-naphthyridine (B131787) precursor suggests that the 2-chloro substitution is compatible with this activity. iau.ir This provides a strong rationale for the potential of this compound as a bronchodilator.

Compound Class Mechanism of Action Therapeutic Potential
1,6-Naphthyridin-2(1H)-onesInhibition of cAMP PDE III iau.irBronchodilation iau.irnih.gov

The most extensively documented preclinical application of 1,6-naphthyridin-2(1H)-ones with a saturated C3-C4 bond is within the cardiovascular system. researchgate.net These compounds have been frequently investigated as antihypertensive agents. Their role as PDE III inhibitors also points towards potential cardiotonic and vasodilatory effects. iau.ir

While direct antiarrhythmic studies on this compound are limited, the broader class of naphthyridines has been explored for such properties. The modulation of ion channels and adrenergic receptors are common mechanisms for antiarrhythmic drugs. nih.govnih.gov The adrenolytic properties found in some nitrogen-containing heterocyclic compounds can contribute to their antiarrhythmic effects. nih.gov Given the established cardiovascular activity of the 1,6-naphthyridinone core, further investigation into the specific antiarrhythmic potential of 2-chloro substituted derivatives is a logical progression.

Compound Subclass Primary Investigated Cardiovascular Application
1,6-Naphthyridin-2(1H)-ones (saturated C3-C4)Antihypertensive agents researchgate.net

Central Nervous System Modulation (e.g., Alzheimer's Disease related)

While direct studies on the central nervous system (CNS) effects of This compound are not extensively documented in publicly available research, the broader class of naphthyridine derivatives has shown significant promise in this area. Research into structurally similar compounds, such as benzo[b] nih.govresearchgate.netnaphthyridine derivatives, has revealed potential for the treatment of neurodegenerative disorders like Alzheimer's disease.

Specifically, certain 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridines have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B). nih.gov MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease and has been explored for Alzheimer's disease. Novel derivatives, including those with phenylethynyl or indolyl groups, have demonstrated inhibitory activity against MAO-B in the low micromolar range. nih.gov For instance, the 1-(2-(4-fluorophenyl)ethynyl) analog showed an IC₅₀ of 1.35 μM, which is comparable to the known MAO-B inhibitor pargyline. nih.gov

Furthermore, a patent for new heterocyclic derivatives, while not specifying This compound , highlights the general interest in such scaffolds for the treatment of CNS disorders. google.com This suggests that the naphthyridine core is a viable starting point for the development of novel drugs targeting the central nervous system.

Table 1: MAO-B Inhibitory Activity of Benzo[b] nih.govresearchgate.netnaphthyridine Derivatives

CompoundTargetActivity (IC₅₀)Reference
1-(2-(4-fluorophenyl)ethynyl) analog of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridineMAO-B1.35 μM nih.gov

Hormonal Disease Modulation

Currently, there is a notable absence of specific research data in peer-reviewed literature and patents detailing the direct effects of This compound on hormonal disease modulation. The exploration of this compound and its close analogs in the context of endocrine disorders remains an open area for future scientific investigation.

Hypotensive and Pain-Relieving Activities

The potential cardiovascular and analgesic effects of naphthyridine derivatives have been the subject of some investigation, although direct evidence for This compound is limited.

A patent has been granted for 1,6-naphthyridin-2(1H)-ones, a class of compounds that includes the structural backbone of the molecule of interest, for their cardiotonic activity. epo.org The patent describes the synthesis of compounds such as 5-chloro-1,6-naphthyridin-2(1H)-one and their potential utility in modulating cardiac function. epo.org While cardiotonic activity is not synonymous with hypotensive effects, it indicates that this chemical scaffold can interact with the cardiovascular system.

In the realm of pain management, a separate patent discloses analgesic compounds, though it does not specifically list This compound . google.com The patent focuses on compounds that can reduce or abolish incisional pain and hyperalgesia, suggesting that novel chemical entities are being explored for their pain-relieving potential. google.com The broad scope of such patents often encompasses a wide range of heterocyclic structures, and it is plausible that naphthyridinone derivatives could be considered within this therapeutic area in the future.

Table 2: Investigated Activities of Related Naphthyridine Derivatives

Compound ClassInvestigated ActivitySource
1,6-Naphthyridin-2(1H)-onesCardiotonic ActivityPatent 0189853 epo.org
Various Analgesic CompoundsAnalgesic ActivityUS Patent 9102636B2 google.com

Structure Activity Relationship Sar Investigations

Impact of Substituents on Biological Activity

Systematic modifications of the 1,6-naphthyridinone core have revealed that even minor changes can lead to significant shifts in biological outcomes.

Halogen atoms, particularly chlorine, play a important role in the pharmacological profile of 1,6-naphthyridinone derivatives. The presence of a chlorine atom at the C2 position is a common feature in many biologically active compounds based on this scaffold. For instance, the starting material for the synthesis of various potent inhibitors is often a chloro-substituted naphthyridinone. mdpi.comekb.eg The reactivity of the 10-chloro-tetrahydrobenzo[b] nih.govnih.govnaphthyridines is influenced by other substituents on the ring system, as seen where a methyl group at the 2-position rendered the compound inactive for certain reactions, while an acceptor substituent at C-8 enabled the desired chemical transformation. mdpi.com

The substitution pattern across the 1,6-naphthyridinone ring system is a key determinant of biological activity.

N1 Position: Derivatization of the N1 amine group has been shown to be a successful strategy. For example, further modification at this position led to the discovery of a compound with potent MET kinase inhibitory activity and significantly improved drug-like properties. nih.gov A comprehensive SAR study on 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one-based c-Met kinase inhibitors indicated that an N-1 alkyl substituent with a terminal free amino group was crucial for maintaining effective Met inhibition. rsc.org

C3 and C4 Positions: The substitution at the C3 and C4 positions greatly influences the biological profile. For 1,6-naphthyridin-2(1H)-ones with a single bond between C3 and C4, a wide variety of substituents can be accommodated, although a single substituent at C3 is a common feature. In contrast, for derivatives with a C3-C4 double bond, the most prevalent structures are either unsubstituted at these positions or have a substituent only at C3. nih.gov

C5 Position: The C5 position is a critical point for substitution. In many active compounds, this position is linked to various aryl or heterocyclic moieties, often via an amino or ether linkage. For example, a 4'-carboxamide phenoxy group at the C-5 position significantly improved the potency of certain c-Met kinase inhibitors. rsc.org

C7 Position: The C7 position is another key site for modification. The introduction of a benzothiazolpiperazine group at C7 in a 1,6-naphthyridinone nucleus resulted in a highly selective anti-HIV agent. nih.gov The nature of the substituent at C7 can also dictate the synthetic accessibility of other positions.

The electronic nature and spatial arrangement of substituents are critical factors governing the biological activity of 1,6-naphthyridinone derivatives. A computational study on a related system highlighted that the dienimine acts as a strong electrophile, while the reacting partner is a good nucleophile, indicating the importance of electronic complementarity in the reaction mechanism. researchgate.net The local reactivity, which dictates regioselectivity, is also a key consideration. researchgate.net

Steric hindrance can significantly impact the reactivity and selectivity of reactions involving the 1,6-naphthyridinone scaffold. researchgate.net In some cases, steric hindrance can be the determining factor for stereoselectivity, favoring the formation of one isomer over another. researchgate.net For example, a quantum theory of atoms in molecules (QTAIM) analysis suggested that steric hindrance at a particular approach was the reason for the experimentally observed stereoselectivity in a related cycloaddition reaction. researchgate.net

Correlation of Structural Modifications with Target Binding Affinity

The ultimate goal of SAR studies is to understand how structural changes affect the binding of a molecule to its biological target. For 1,6-naphthyridinone derivatives, this has been extensively studied in the context of kinase inhibition. Starting from a dual MET/AXL-targeted lead structure, optimization of a 1,6-naphthyridinone series through molecular modeling-assisted design led to a potent and selective type II AXL-targeted compound. nih.gov This optimization process aimed to improve AXL potency and selectivity over the highly homologous MET kinase. nih.gov The resulting compound exhibited excellent AXL inhibitory activity with an IC50 of 1.1 nM and a 343-fold selectivity over MET in biochemical assays. nih.gov

Scaffold Optimization for Potency and Selectivity

The 1,6-naphthyridinone scaffold has proven to be a versatile platform for optimization to achieve high potency and selectivity. In one study, replacement of a quinolone nucleus with a naphthyridone core was a productive strategy in the development of anti-HIV agents. nih.gov Further investigation of the naphthyridone scaffold led to the identification of a derivative with potent anti-HIV activity and very high selectivity. nih.gov Similarly, extensive SAR studies on N-substituted-3-phenyl-1,6-naphthyridinone derivatives led to the discovery of a compound with c-Met potency comparable to the known drug Cabozantinib, but with high selectivity against VEGFR-2, a target that Cabozantinib does not selectively inhibit. nih.gov

Interactive Data Tables

Table 1: SAR of 1,6-Naphthyridinone Derivatives as Kinase Inhibitors

CompoundTarget(s)Key SubstitutionsIC50 (nM)Selectivity
Compound 25c AXLOptimized 1,6-naphthyridinone series1.1343-fold over MET nih.gov
Compound 4r c-MetN-substituted-3-phenyl-1,6-naphthyridinone with quinoline (B57606) moietyComparable to CabozantinibHigh against VEGFR-2 nih.gov
Compound from Ref. nih.gov HIV (Tat-mediated transcription)1,6-naphthyridone nucleus with C7 benzothiazolpiperazine groupPotentHigh nih.gov

Computational and Molecular Modeling Studies

Molecular Docking Simulations

There are no publicly available molecular docking studies specifically investigating 2-Chloro-1,6-naphthyridin-5(6H)-one.

Ligand-Protein Binding Interactions

Detailed analyses of the ligand-protein binding interactions for this compound are not documented in scientific literature.

Active Site Analysis

Specific active site analysis involving the binding of this compound to any protein target has not been reported.

In Silico Screening and Virtual Ligand Design

No published research could be identified that details the use of this compound in in silico screening campaigns or as a scaffold for virtual ligand design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no available QSAR models or studies that include this compound as part of the dataset for analyzing the relationship between its chemical structure and biological activity.

Conformational Analysis and Molecular Dynamics

Dedicated conformational analysis or molecular dynamics simulations for this compound have not been described in the accessible scientific literature. The enol tautomer, 2-chloro-1,6-naphthyridin-5-ol, is recognized, but computational studies on its conformational properties are also absent. cymitquimica.com

Advanced Applications and Future Research Directions

Naphthyridinone Derivatives as Chemical Probes

Naphthyridinone derivatives are increasingly recognized for their utility as chemical probes, which are small molecules used to study biological systems. nih.gov Their ability to interact with and report on the presence or activity of specific biomolecules makes them powerful tools in chemical biology.

Fluorescent nucleoside analogues (FNAs) are crucial for investigating the structure, dynamics, and function of nucleic acids like DNA and RNA. digitellinc.com FNAs are designed to mimic natural nucleosides while possessing fluorescent properties that allow for their detection and the study of their environment. digitellinc.comcancer.gov

Researchers have synthesized novel fluorescent ribonucleoside analogues that incorporate a 1,6-naphthyridin-7(6H)-one scaffold as the fluorescent nucleobase. mdpi.com These analogues exhibit desirable photophysical properties, including visible light absorption, large Stokes shifts, and high quantum yields that are sensitive to the solvent environment. mdpi.com This sensitivity, or solvatochromism, makes them particularly useful for probing changes in their local environment, such as those that occur during biological processes. mdpi.com

One approach involves linking the 1,6-naphthyridin-7(6H)-one scaffold to a ribofuranosyl sugar via a 1,2,3-triazole linker, created using a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. mdpi.com The resulting molecules show significant changes in their fluorescence depending on the polarity of their surroundings, making them excellent candidates for development into a new class of artificial fluorescent nucleosides. mdpi.com Such probes are anticipated to be valuable for studying nucleic acid-protein interactions and for high-throughput screening of potential drug candidates. nih.gov

PropertyDescriptionReference
Scaffold 1,6-naphthyridin-7(6H)-one mdpi.com
Key Features Visible absorption, solvatochromism, large Stokes shifts, high quantum yields. mdpi.com
Application Potential as artificial fluorescent nucleosides for probing nucleic acids and enzyme binding sites. mdpi.com

The development of probes that can selectively bind to and report on the active sites of enzymes is a significant goal in chemical biology and drug discovery. nih.gov Naphthyridinone derivatives are being explored for this purpose due to their structural features that can mimic natural ligands and their adaptable photophysical properties. mdpi.com

The fluorescence of 1,6-naphthyridin-7(6H)-one-based nucleoside analogues is highly sensitive to the polarity of their environment. mdpi.com This characteristic is particularly advantageous for probing enzyme binding sites, which are typically more hydrophobic than the surrounding aqueous medium. nih.gov When a naphthyridinone-based probe binds to an enzyme's active site, the change in the microenvironment can lead to a detectable change in the probe's fluorescence, such as an increase in intensity or a shift in wavelength. mdpi.comnih.gov This "turn-on" fluorescence response provides a clear signal of the binding event. nih.gov

This principle is being applied to develop assays for screening enzyme inhibitors. nih.gov A fluorescent probe that binds to an enzyme's active site will be displaced by a potential inhibitor, leading to a decrease in the fluorescence signal. nih.gov This competitive binding approach allows for the rapid identification and characterization of new enzyme inhibitors. nih.gov For instance, derivatives of naphthyridinone have been identified as potent inhibitors for enzymes like PKMYT1, a protein kinase involved in cell cycle regulation and a target for cancer therapy. nih.gov

Naphthyridine-based ligands have demonstrated a specific affinity for guanine-containing structures in nucleic acids. nih.gov This makes them valuable tools for investigating the complex structures and functions of DNA and RNA. nih.govrsc.org

Furthermore, novel cationic fluorescent dyes derived from naphthalidine have been synthesized to act as near-infrared (NIR) probes for nucleic acids. rsc.org These probes exhibit an "OFF-ON" fluorescence response, meaning their fluorescence is quenched in solution but is significantly enhanced upon binding to DNA or RNA, with emission maxima in the NIR region. rsc.org This property is highly desirable for biological imaging as it minimizes background fluorescence from biological samples. These probes have been successfully used to target and image nucleic acids within the mitochondria of cells, which could be instrumental in studying mitochondrial diseases linked to genetic mutations. rsc.org

Probe TypeTargetKey FindingReference
Naphthyridine DimerG-G Mismatches in DNA/RNABinds specifically to G-G mismatches, independent of duplex tertiary structure. nih.gov
Cationic Naphthalidine DyesDNA and RNAAct as near-infrared "OFF-ON" fluorescent probes, allowing for imaging of mitochondrial nucleic acids. rsc.org
5-benzofuran-modified uridine (B1682114) analoguesG-quadruplex DNA/RNADistinguish different G-quadruplex topologies with a significant fluorescence enhancement. nih.gov

Material Science Applications

The rigid, planar structure and favorable electronic properties of the naphthyridine core make it an attractive building block for advanced organic materials. rsc.org Derivatives of naphthyridinone are being investigated for their potential use in cutting-edge electronic and sensor technologies.

Organic light-emitting diodes (OLEDs) are a major technology in modern displays and lighting. The performance of an OLED is heavily dependent on the properties of the organic materials used in its emissive layer. nih.gov Naphthyridine-based compounds have emerged as promising n-type (electron-transporting) materials for use in OLEDs. rsc.org

A series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been synthesized and shown to possess high thermal stability, with decomposition temperatures between 380-400 °C, and high glass-transition temperatures (65–105 °C). rsc.org These materials are highly fluorescent in both solution and solid states, with quantum yields ranging from 0.70 to 1.0, emitting light in the blue, green, and yellow regions of the spectrum. rsc.org Single-layer OLEDs fabricated using these naphthyridine derivatives as the emitter have demonstrated good performance, achieving high brightness and efficiency. rsc.org

More advanced OLEDs utilize emitters that exhibit thermally activated delayed fluorescence (TADF). researchgate.net TADF materials can convert non-emissive triplet excitons into emissive singlet excitons, leading to potentially 100% internal quantum efficiency. Naphthyridine derivatives have been successfully used as the electron-accepting core in TADF emitters, leading to highly efficient blue and deep-blue OLEDs with high external quantum efficiencies (EQEs) of up to 29.9%. researchgate.net

Performance of Naphthyridine-Based OLEDs

Emitter Type Color Max. Brightness (cd/m²) Max. EQE (%) Reference
1,8-Naphthyridine Oligomer Yellow to White-Pink 400 (at 4 V) - rsc.org
TADF (Phenoxazine/Naphthyridine) Blue 33,540 29.9 researchgate.net
TADF (Phenothiazine/Naphthyridine) Blue 14,480 25.8 researchgate.net

The ability of naphthyridine derivatives to change their optical properties upon binding to specific analytes makes them excellent candidates for the development of chemical sensors. nih.gov These sensors can provide a visual or spectroscopic signal indicating the presence and concentration of a target substance.

For example, highly selective and sensitive chemosensors based on 2,7-naphthyridine (B1199556) have been developed for the detection of nickel ions (Ni²⁺) in aqueous media. nih.gov These sensors exhibit a distinct color change from yellow to red in the presence of Ni²⁺, which can be observed by the naked eye. They also show a "turn-off" fluorescence response, where their fluorescence is quenched upon binding to the nickel ions. nih.gov These sensors are highly sensitive, with detection limits in the micromolar and sub-micromolar range, which is below the permissible level of Ni²⁺ in drinking water as defined by the EPA. nih.gov The practical applicability of these sensors has been demonstrated by their use in quantifying Ni²⁺ in real water samples and by fabricating "dip-stick" test strips for in-field measurements. nih.gov

The development of such sensors is a growing area of research, with molecularly imprinted polymers (MIPs) combined with electrochemical transducers offering a promising route for creating robust, selective, and low-cost devices for environmental monitoring. rsc.org

Semiconductors

The exploration of naphthyridine derivatives in the field of materials science has included their potential use in organic semiconductors. The inherent aromaticity and tunable electronic properties of the naphthyridine core make it a candidate for creating organic light-emitting diodes (OLEDs) and other electronic components. mdpi.com While some 1,6-naphthyridine (B1220473) derivatives have been investigated for their electronic properties, these studies have not yet culminated in widespread practical applications. acs.org Specific research focusing on the semiconductor properties of 2-Chloro-1,6-naphthyridin-5(6H)-one is not extensively documented in current literature, representing an open area for future investigation.

Solar Cells

Similar to their potential in semiconductors, naphthyridine compounds have been considered for applications in solar cell technology. mdpi.com The ability of these heterocyclic systems to participate in electron transfer processes is a key characteristic for materials used in photovoltaics. However, detailed studies and performance data for solar cells incorporating this compound or its close derivatives are not yet available, indicating a promising, yet unexplored, research avenue.

Molecular Switches

The structural isomer, 1,6-naphthyridin-7(6H)-one, has demonstrated significant potential for use as a molecular switch due to its powerful and environmentally sensitive fluorescence properties. rsc.orgmdpi.com These molecules exhibit pronounced solvatochromism, where the color of their emitted light changes with the polarity of the solvent. mdpi.com

This behavior is attributed to the existence of two tautomeric forms, the lactam and lactim structures. A key finding is the observation of dual fluorescence in polar solvents, which arises from an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. mdpi.com This allows the molecule to switch between two emissive states, a property crucial for molecular sensors and switches. Research has also highlighted their acidochromism, with their fluorescence being sensitive to pH changes. mdpi.com

Although these specific findings are for the 7-oxo isomer, the similar 2-hydroxypyridine (B17775) system within this compound suggests it could possess comparable photophysical properties, making it a strong candidate for development into novel fluorescent probes and molecular switches. mdpi.com

Table 1: Photophysical Properties of Related 1,6-Naphthyridin-7(6H)-one Analogs in Various Solvents

Data derived from studies on related 1,2,3-triazolyl-1,6-naphthyridin-7(6H)-one nucleoside analogues, demonstrating the characteristic solvatochromism of the naphthyridinone core.

SolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (Φ)
DCM346, 4044690.72
Toluene (B28343)341, 3964580.64
Dioxane346, 4044690.82
Acetonitrile (B52724)346, 4105020.38
Methanol (B129727)349, 4185410.01
Water348, 429-<0.01

*Data represents findings for TzNat A, a representative compound from the study. mdpi.com

Chelation of Metal Cations and Complex Formation

The nitrogen atoms in the bicyclic structure of naphthyridines make them excellent candidates for acting as ligands, binding to metal cations to form coordination complexes. mdpi.comresearchgate.net This chelating ability is foundational to their use in various chemical and biomedical applications.

Ligands in Analytical Chemistry

Naphthyridine isomers, particularly 1,5-naphthyridines, have been utilized as ligands in analytical chemistry. mdpi.com Their ability to form stable and often colored or fluorescent complexes with specific metal ions allows for the detection and quantification of those metals. While the general class of naphthyridines is recognized for this potential, specific, detailed applications of this compound as a ligand in analytical chemistry are not yet widely reported in the literature.

Lanthanide Ion Chelation

The coordination chemistry of naphthyridines extends to lanthanide ions. For example, derivatives of the 1,5-naphthyridine (B1222797) isomer have been successfully used to create tridentate ligands for forming complexes with Europium(III). nih.gov Such complexes are of high interest for their unique photoluminescent and magnetic properties, which are useful in bio-imaging and sensor development. Research specifically detailing the chelation of lanthanide ions by this compound has not been found, marking another potential area for scientific inquiry.

Ruthenium Complexes

The formation of ruthenium complexes with nitrogen-containing heterocyclic ligands is a significant area of research, particularly for developing novel anticancer agents and photodynamic therapy (PDT) compounds. nih.govnih.govunits.it Various naphthyridine and phenanthroline-based ligands have been shown to coordinate with ruthenium, creating complexes with diverse and potent activities. units.itmdpi.com

For instance, ligands like 2-(2-pyridyl)benzo[b] nih.govmdpi.comnaphthyridine (pbn) have been used to synthesize ruthenium complexes to study their electrochemical behavior. mdpi.com Other research has focused on Ru(II) polypyridyl complexes containing ligands such as 4,7-diphenyl-1,10-phenanthroline (B7770734) (DIP) and phenanthroline itself, which have shown high cytotoxicity against cancer cell lines. units.it While these studies underscore the suitability of the general naphthyridine scaffold for creating ruthenium complexes, research employing this compound as a ligand has not yet been prominently featured.

Table 2: Examples of Ruthenium Complexes with Naphthyridine-Related Ligands

Complex TypeCore Ligand(s)Potential ApplicationReference
Ru(bpy)(pbn)222,2-bipyridine (bpy), 2-(2-pyridyl)benzo[b] nih.govmdpi.comnaphthyridine (pbn)Electrochemical studies mdpi.com
[Ru(6,6′-dmb)2(IP-Ar)]6,6′-dimethyl-2,2'-bipyridine (dmb), Imidazo[4,5-f] nih.govmdpi.comphenanthroline (IP)Photodynamic/Photochemical Therapy nih.gov
[Ru(η6-arene)(PTA)Cl2]1,3,5-triaza-7-phosphaadamantane (PTA)Anticancer activity nih.gov
[Ru(DIP)2(O^O)]4,7-diphenyl-1,10-phenanthroline (DIP)Cytotoxic anticancer agents units.it

Development of Novel Synthetic Methodologies

The synthesis of 1,6-naphthyridine derivatives is an active area of research, with a continuous drive towards more efficient and versatile methods. researchgate.net For this compound, future research into novel synthetic methodologies could focus on several key areas:

Greener Synthetic Routes: Traditional methods for the synthesis of related heterocyclic compounds can involve harsh reagents and solvents. Future methodologies will likely focus on the development of more environmentally benign processes. This could include the use of water as a solvent, catalyst-free reactions, or the application of microwave-assisted synthesis to reduce reaction times and energy consumption.

Late-Stage Functionalization: The ability to introduce the chloro group at a late stage in the synthesis is highly desirable as it allows for the rapid generation of a diverse library of analogs. Research into selective C-H activation and chlorination of the parent 1,6-naphthyridin-5(6H)-one core would be a significant advancement.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and product purity. Developing a flow-based synthesis for this compound could streamline its production for further research and development.

Exploration of New Biological Targets

The 1,6-naphthyridine scaffold is present in a variety of biologically active molecules, suggesting that this compound could interact with a range of biological targets. nih.gov Future research should aim to elucidate the specific targets of this compound and its derivatives.

Initial investigations into the biological activity of related 1,6-naphthyridine compounds have revealed their potential as anticancer agents. nih.gov For instance, certain derivatives have shown inhibitory activity against various cancer cell lines. nih.gov The introduction of a chloro substituent on the naphthyridine ring can significantly influence the compound's electronic properties and its ability to interact with biological targets.

Table 1: Potential Biological Targets for this compound Derivatives

Target ClassSpecific Target ExamplesPotential Therapeutic Area
KinasesMAO-B, FGFR4, AXLCancer, Neurodegenerative Diseases
DNA Intercalators-Anticancer, Antimicrobial
G-protein coupled receptors-Various

Kinase Inhibition: Many small molecule kinase inhibitors feature a heterocyclic core. The 1,6-naphthyridine scaffold has been identified in inhibitors of monoamine oxidase B (MAO-B) and fibroblast growth factor receptor 4 (FGFR4). researchgate.net The chloro-substituent of this compound could enhance its binding affinity and selectivity for specific kinases implicated in diseases such as cancer and neurodegenerative disorders.

DNA Intercalation: The planar structure of the naphthyridine ring system suggests a potential for DNA intercalation. This mechanism is a hallmark of many cytotoxic anticancer drugs. Biophysical studies, such as fluorescence spectroscopy and circular dichroism, could be employed to investigate the interaction of this compound with DNA.

Antimicrobial Activity: Naphthyridine derivatives have a long history as antibacterial agents. nih.gov The unique substitution pattern of this compound warrants its evaluation against a panel of clinically relevant bacterial and fungal strains.

Multi-target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target directed ligands (MTDLs). These are single molecules designed to interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy and reduced drug resistance. The 1,6-naphthyridin-5(6H)-one scaffold is an attractive starting point for the design of MTDLs due to its inherent ability to be functionalized at multiple positions.

Future research in this area could involve the rational design of derivatives of this compound that incorporate additional pharmacophores to engage with other relevant targets. For example, by appending a side chain known to interact with a specific enzyme or receptor, it may be possible to create a dual-action therapeutic agent. The development of such MTDLs based on the this compound scaffold represents a promising frontier in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-1,6-naphthyridin-5(6H)-one?

The compound is primarily synthesized via halogenation of naphthyridinone precursors. For example, 6-methyl-1,6-naphthyridin-5(6H)-one reacts with phosphoryl chloride (POCl₃) at 130°C under sealed conditions for 20 hours, yielding 5-chloro-6-methyl-1,6-naphthyridine in 90% yield. Alternative methods include using phosphorus pentachloride (PCl₅) with POCl₃, but this increases dichlorinated by-product formation (e.g., 5,8-dichloro derivatives) . A modular route via dianion intermediates of carboxylic acids treated with nitriles also provides access to related naphthyridinones, though yields vary .

Q. How are halogenation reactions optimized to introduce chlorine at specific positions?

Direct halogenation with POCl₃ at controlled temperatures ensures selective substitution. For instance, 1,6-naphthyridin-5(6H)-one reacts with POCl₃ at 95°C to yield 5-chloro derivatives. Substituents on the starting material influence regioselectivity; for example, methyl groups at position 6 direct chlorination to position 5. Iodination can be achieved using iodine in NaOH at 80°C .

Q. What methods enable functionalization of the chloro group in this compound?

Nucleophilic substitution under basic conditions replaces chlorine with alkoxy or amino groups. Heating 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one with alcohols (e.g., methanol, ethanol) in the presence of a base (e.g., K₂CO₃) yields alkoxy derivatives (e.g., 12a–12h) with moderate yields (30–60%) . Hydrolysis with HCl converts dichloromethyl substituents to oxo groups, as seen in the synthesis of 5-dichloromethyl-1,6-naphthyridin-2(1H)-one .

Advanced Research Questions

Q. How can reaction conditions be controlled to avoid dihalogenation during synthesis?

Temperature and reagent ratios are critical. Using POCl₃ alone at 130°C for 20 hours minimizes dichlorination, yielding 90% monochloro product. In contrast, adding PCl₅ under reflux produces a mixture of mono- (63%), di-chloro (24%), and other by-products (14%) due to increased electrophilicity . Solvent choice (e.g., anhydrous vs. aqueous) also impacts selectivity, as aqueous NaOH stabilizes intermediates in iodination .

Q. What structural modifications enhance PDE4 inhibitory activity of this compound?

A structure-guided hybridization strategy incorporates fragments from potent PDE4 inhibitors (e.g., GSK256066) into the naphthyridinone core. Introducing substituents at the solvent-exposed meta-position of the pyridazinone ring improves binding affinity. For example, adding a 1,6-naphthyridin-5(6H)-one N-oxide moiety increases enzymatic potency to picomolar levels and enhances oral bioavailability in peripheral blood mononuclear cells (PBMCs) . Modifications in the solvent-filled pocket region (e.g., hydrophilic groups) further optimize pharmacokinetics .

Q. Can continuous flow photocyclization methods be adapted for synthesizing derivatives?

While not directly reported for this compound, continuous flow photocyclization efficiently synthesizes benzo[h]-1,6-naphthyridin-5(6H)-ones. UV irradiation in a flow reactor promotes intramolecular cyclization of precursor amides, achieving 16 examples with yields up to 75% and superior atom economy compared to batch methods . This approach is scalable and reduces reaction times from hours to minutes.

Q. What analytical techniques are critical for characterizing synthetic derivatives?

  • NMR (¹H/¹³C): Resolves regiochemistry and confirms substitution patterns (e.g., distinguishing mono- vs. dichloro products) .
  • Mass Spectrometry (MS): Verifies molecular weight and fragmentation pathways .
  • X-ray Crystallography: Determines absolute stereochemistry, as used in PDE4 inhibitor studies .
  • HPLC/UV: Assesses purity, particularly for bioactive derivatives tested in vitro .

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